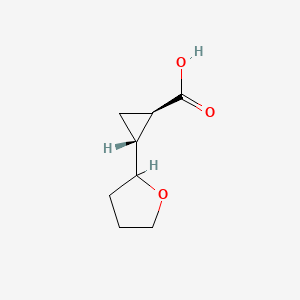

(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 1902219-46-8

Cat. No.: VC6191251

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1902219-46-8 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 2-(oxolan-2-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H12O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h5-7H,1-4H2,(H,9,10) |

| Standard InChI Key | YCNDRFSHDFNOFP-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)C2CC2C(=O)O |

| Canonical SMILES | C1CC(OC1)C2CC2C(=O)O |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclopropane ring with two adjacent stereocenters at the 1R and 2R positions. The oxolan-2-yl group (tetrahydrofuran-2-yl) is attached to the cyclopropane’s second carbon, while the carboxylic acid group occupies the first carbon . This configuration imposes significant steric strain, influencing both reactivity and conformational stability. X-ray crystallography of analogous cyclopropane derivatives reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its high ring strain .

Stereochemical Implications

The (1R,2R) enantiomer exhibits distinct physicochemical properties compared to its diastereomers. Computational studies using density functional theory (DFT) suggest that the oxolane ring’s puckering modulates the cyclopropane’s electronic environment, enhancing the carboxylic acid’s acidity () compared to unsubstituted cyclopropanecarboxylic acids () .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.18 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported |

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis of (1R,2R)-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves stereoselective cyclopropanation. One approach utilizes the Kulinkovich reaction, where titanium-mediated cyclopropanation of γ,δ-unsaturated esters yields cyclopropane intermediates . For instance, treatment of tetrahydrofurfuryl acrylate with ethylmagnesium bromide and titanium(IV) isopropoxide generates the cyclopropane ring with >90% diastereomeric excess . Subsequent hydrolysis of the ester group affords the carboxylic acid derivative.

Enantioselective Routes

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Stability studies indicate decomposition at temperatures above 150°C, with the cyclopropane ring undergoing thermal ring-opening to form 1,3-dienes .

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR (400 MHz, CDCl) displays characteristic signals at δ 1.35–1.50 ppm (cyclopropane protons), δ 3.70–3.85 ppm (oxolane protons), and δ 12.1 ppm (carboxylic acid proton) .

-

IR Spectroscopy: Strong absorption bands at 1705 cm (C=O stretch) and 2500–3300 cm (O-H stretch) confirm the carboxylic acid functionality.

Recent Advances and Future Directions

Catalytic Applications

Recent work explores the compound’s use as a ligand in asymmetric catalysis. Its rigid structure facilitates enantioselective induction in Mukaiyama aldol reactions, achieving 88% enantiomeric excess .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances aqueous solubility by 15-fold, enabling in vivo evaluation of its pharmacokinetic profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume